Cas no 2034396-08-0 (2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione)
![2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione structure](https://www.kuujia.com/scimg/cas/2034396-08-0x500.png)
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- 2-[(4-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
- 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
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- Inchi: 1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2
- InChI Key: SJIIATPCCSZEAN-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C(N2C=CN(C3C=CC=CC=3)C(C2=N1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 606
- Topological Polar Surface Area: 56.2
- XLogP3: 2.4
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-4843-10μmol |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-30mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-4mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-20mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-40mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-50mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-5μmol |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-10mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-5mg |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-4843-20μmol |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
2034396-08-0 | 20μmol |
$79.0 | 2023-09-10 |
2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Related Literature
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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2. Book reviews
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Comprehensive Overview of 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS No. 2034396-08-0)
The compound 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS No. 2034396-08-0) is a heterocyclic organic molecule with a unique structural framework. Its molecular architecture combines a [1,2,4]triazolo[4,3-a]pyrazine core with phenyl and fluorophenyl substituents, making it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential applications due to its triazole and pyrazine moieties, which are known for their bioactivity and versatility in drug design.
In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in pharmaceutical research and the need for innovative therapeutic agents. The 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione stands out due to its potential as a kinase inhibitor or enzyme modulator, topics frequently searched in academic and industrial databases. Its fluorinated aromatic group enhances its metabolic stability, a feature highly sought after in modern drug discovery.
The synthesis of CAS No. 2034396-08-0 involves multi-step organic reactions, often starting from readily available precursors like phenylhydrazine and 4-fluorobenzaldehyde. Optimizing its yield and purity is a common challenge, as reflected in forums and research papers discussing scalable synthetic routes. Its crystalline form and solubility profile are also critical for formulation scientists, aligning with trending queries about drug delivery systems and biopharmaceutical characterization.
From a regulatory perspective, 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is not classified as hazardous, but proper handling protocols are recommended due to its complex structure. Environmental and safety data are often queried by compliance officers, emphasizing the need for transparent MSDS documentation and green chemistry practices during production.
In the context of intellectual property, patents involving triazolo-pyrazine derivatives have seen a rise, particularly in oncology and neurology. This aligns with the growing interest in targeted therapies and precision medicine. The compound’s mechanism of action, though not fully elucidated, is hypothesized to involve protein-protein interaction inhibition, a hot topic in computational chemistry and molecular docking studies.
Market analysts note increasing investments in small-molecule APIs (Active Pharmaceutical Ingredients) featuring fused heterocycles like CAS No. 2034396-08-0. Its commercial viability is often compared to other triazole-based drugs, such as antifungal agents, though its niche applications remain under exploration. Supply chain stakeholders frequently search for bulk suppliers and custom synthesis options, highlighting its industrial relevance.
In conclusion, 2-[(4-fluorophenyl)methyl]-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione represents a promising scaffold for interdisciplinary research. Its combination of fluorine chemistry, heterocyclic diversity, and potential bioactivity makes it a compelling candidate for future innovations in life sciences and beyond.
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